N-(4-chloro-2-methylphenyl)-4-(octanoylamino)benzamide
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Overview
Description
N-(4-chloro-2-methylphenyl)-4-(octanoylamino)benzamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-4-(octanoylamino)benzamide typically involves a multi-step process. One common method includes the acylation of 4-(octanoylamino)benzoic acid with 4-chloro-2-methylaniline under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methylphenyl)-4-(octanoylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-chloro-2-methylphenyl)-4-(octanoylamino)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-4-(octanoylamino)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4-(octanoylamino)benzamide
- N-(4-methylphenyl)-4-(octanoylamino)benzamide
- N-(4-chloro-2-methylphenyl)-4-(hexanoylamino)benzamide
Uniqueness
N-(4-chloro-2-methylphenyl)-4-(octanoylamino)benzamide stands out due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C22H27ClN2O2 |
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Molecular Weight |
386.9 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-4-(octanoylamino)benzamide |
InChI |
InChI=1S/C22H27ClN2O2/c1-3-4-5-6-7-8-21(26)24-19-12-9-17(10-13-19)22(27)25-20-14-11-18(23)15-16(20)2/h9-15H,3-8H2,1-2H3,(H,24,26)(H,25,27) |
InChI Key |
FEGVVZFAGGYLCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C |
Origin of Product |
United States |
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